(5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

oxazolidinone resistance cfr methyltransferase Staphylococcus aureus

This compound is a chiral (5R)-configured oxazolidin-2-one derivative bearing a 5-hydroxymethyl side chain and a 3,5-difluoro-4-iodophenyl substituent on the oxazolidinone nitrogen (Molecular Formula: C₁₀H₈F₂INO₃; Molecular Weight: 355.08 g/mol). It belongs to the oxazolidinone antibiotic class, whose members (e.g., linezolid, tedizolid) inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Molecular Formula C10H8F2INO3
Molecular Weight 355.08 g/mol
CAS No. 831203-31-7
Cat. No. B12532577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-3-(3,5-difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
CAS831203-31-7
Molecular FormulaC10H8F2INO3
Molecular Weight355.08 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CO
InChIInChI=1S/C10H8F2INO3/c11-7-1-5(2-8(12)9(7)13)14-3-6(4-15)17-10(14)16/h1-2,6,15H,3-4H2/t6-/m1/s1
InChIKeyZLEPUWZSQANDCE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-3-(3,5-Difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS 831203-31-7): Structural Identity and Comparator Landscape for Procurement Selection


This compound is a chiral (5R)-configured oxazolidin-2-one derivative bearing a 5-hydroxymethyl side chain and a 3,5-difluoro-4-iodophenyl substituent on the oxazolidinone nitrogen (Molecular Formula: C₁₀H₈F₂INO₃; Molecular Weight: 355.08 g/mol) . It belongs to the oxazolidinone antibiotic class, whose members (e.g., linezolid, tedizolid) inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. The compound possesses three differentiating structural features relevant to procurement decisions: (i) a 5-hydroxymethyl group (as opposed to the 5-acetamidomethyl group of linezolid), (ii) a 3,5-difluoro substitution pattern on the phenyl B-ring (versus the 3-fluoro found in tedizolid), and (iii) a 4-iodo substituent providing a synthetic handle for late-stage cross-coupling functionalization not available in clinically approved oxazolidinones [2]. The closest structural analogs include the 5-aminomethyl congener (CAS 827628-43-3), the monofluoro-iodophenyl analog (CAS 487041-08-7), and the B-ring difluoro analog of tedizolid (TR-700) designated as 'compound 1' in published SAR studies [3].

C-5 hydroxymethyl probe for cfr-mediated resistance mechanism studies
4-iodo aryl handle enables late-stage Pd-catalyzed diversification
(5R)-oxazolidinone chiral scaffold for stereochemical SAR programs

Why 5-Hydroxymethyl Oxazolidinones Cannot Be Interchanged with 5-Acetamidomethyl Congeners: The cfr Resistance Differential


Oxazolidinone-class compounds are not interchangeable as generic substitutes because the C-5 substituent fundamentally determines activity against strains harboring the cfr (chloramphenicol-florfenicol resistance) methyltransferase gene. Published SAR data demonstrate that the 5-hydroxymethyl group (present in the target compound) retains full potency against cfr-positive Staphylococcus aureus (MIC = 0.5 μg/mL), whereas the 5-acetamidomethyl group (present in linezolid) suffers a 16- to 32-fold potency loss against the same strains (MIC = 8–16 μg/mL) [1]. Additionally, the B-ring difluoro substitution pattern modulates potency against ribosomal mutants: the difluoro analog exhibits an MIC of 8 μg/mL against the G2447T 23S rRNA mutant, compared with 4 μg/mL for the monofluoro analog (TR-700) and 32 μg/mL for linezolid [1]. These quantitative differentials mean that procurement of a 5-hydroxymethyl-difluorophenyl oxazolidinone for cfr-relevant or ribosomal-mutant screening panels cannot be satisfied by linezolid, tedizolid, or their simpler intermediates [2].

Target compound
5-hydroxymethyl substituent may retain activity against cfr+ strains, unlike acetamidomethyl analogs
Acetamidomethyl congeners
Linezolid and similar C-5 acetamidomethyl oxazolidinones may show substantially reduced potency in cfr+ contexts
B-ring difluoro
3,5-difluoro pattern may produce distinct ribosomal mutant susceptibility shifts vs. monofluoro
Monofluoro / unsubstituted
Tedizolid (monofluoro) or linezolid profiles may not transfer to difluoro SAR models

Quantitative Differentiation Evidence for (5R)-3-(3,5-Difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Versus Closest Analogs


C-5 Hydroxymethyl Retains Full Potency Against cfr-Positive S. aureus Whereas Acetamidomethyl Loses 16- to 32-Fold Activity

In a direct head-to-head comparison using isogenic S. aureus strain pairs with and without the cfr gene, the 5-hydroxymethyl-substituted oxazolidinone (compound 1, the B-ring difluoro analog of TR-700) maintained an MIC of 0.5 μg/mL regardless of cfr status. In contrast, linezolid (which bears a 5-acetamidomethyl group) exhibited an 8- to 16-fold increase in MIC in cfr-positive strains, rising from 2 μg/mL (cfr-negative) to 8–16 μg/mL (cfr-positive). Against the clinical cfr-positive isolate 42262, linezolid MIC reached 16 μg/mL versus 0.5 μg/mL for the hydroxymethyl compound—a 32-fold differential [1]. The activity retention of the hydroxymethyl group against cfr strains is attributed to reduced steric clash with the C-8 methyl group introduced by Cfr methylation at A2503 of 23S rRNA [1].

cfr strain MIC
Head-to-head
MIC 0.5 μg/mL unchanged (cfr+ vs. cfr−); linezolid shifted to 8–16 μg/mL
Supports resistance-mechanism profiling studies
32-fold MIC differential in clinical cfr+ isolate
oxazolidinone resistance cfr methyltransferase Staphylococcus aureus MIC

B-Ring Difluoro Substitution Modulates Activity Against 23S rRNA Ribosomal Mutants Compared to Monofluoro (Tedizolid) and Unsubstituted (Linezolid) Analogs

Head-to-head MIC testing against a panel of isogenic S. aureus strains harboring defined 23S rRNA mutations revealed that the B-ring difluoro compound (compound 1) exhibits an MIC of 8 μg/mL against the G2447T triple-mutant strain (29213-1), compared with 4 μg/mL for the monofluoro parent (TR-700/tedizolid) and 32 μg/mL for linezolid [1]. Against the L3 deletion mutant clinical isolate NRS127, the difluoro compound showed an MIC of 2 μg/mL, versus 1 μg/mL for TR-700, 0.5 μg/mL for the acetamide analog (compound 2), and 8 μg/mL for linezolid [1]. While the difluoro modification results in a modest (2-fold) potency reduction relative to the monofluoro analog against certain ribosomal mutants, the difluoro compound retains a substantial 4- to 16-fold advantage over linezolid across all mutant strains tested [1]. This trade-off between ribosomal mutant susceptibility and potential metabolic stabilization (via fluorine blocking of oxidative metabolism sites on the B-ring) represents a key differentiator for structure-activity relationship (SAR) programs [2].

Ribosomal mutant MIC
Head-to-head
G2447T mutant: difluoro 8 μg/mL vs. monofluoro 4 μg/mL vs. linezolid 32 μg/mL
SAR context for ribosome-target engagement
2-fold difference vs. tedizolid; 4- to 16-fold advantage over linezolid
ribosomal mutation 23S rRNA G2447T oxazolidinone resistance SAR

4-Iodo Substituent as a Unique Synthetic Handle for Late-Stage Diversification Not Available in Linezolid, Tedizolid, or Radezolid

The 4-iodo substituent on the phenyl B-ring of CAS 831203-31-7 provides a reactive aryl iodide handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig) that is absent in all clinically approved oxazolidinones [1]. Linezolid bears a morpholine C-ring at the para position; tedizolid incorporates a biaryl C-D ring system via a pyridyl-tetrazole extension; radezolid carries a triazole D-ring. None of these approved or clinical-stage oxazolidinones retains a halogen capable of participating in late-stage cross-coupling at the para position of the B-ring [2]. The iodine atom can be selectively replaced with aryl, heteroaryl, alkenyl, alkynyl, or amino groups under mild conditions, enabling the rapid generation of focused oxazolidinone libraries for SAR exploration without de novo synthesis of the oxazolidinone core [1]. The 3,5-difluoro substitution simultaneously provides electron-withdrawal that activates the aryl iodide toward oxidative addition while protecting the meta positions from metabolic hydroxylation [3].

Synthetic handle
Method context
4-iodo enables Suzuki, Stille, Sonogashira, Buchwald-Hartwig coupling; absent in linezolid, tedizolid, radezolid
Late-stage diversification pathway
3,5-difluoro activation may enhance oxidative addition rates
cross-coupling C-C bond formation oxazolidinone diversification Suzuki coupling iodoarene

Difluorophenyl Substitution Confers Enhanced Antibacterial Potency Over Desfluoro and Monofluoro Analogs Across Multiple Oxazolidinone Series

A systematic SAR study of homomorpholine oxazolidinones evaluated the effect of des-, mono-, di-, and tri-fluoro substitution on the phenyl B-ring. Difluorophenyl analogs exhibited enhanced antibacterial potency over desfluoro, monofluoro, and trifluorophenyl counterparts across the series [1]. This finding is consistent with the broader oxazolidinone literature, where the 3,5-difluoro substitution pattern is present in advanced clinical candidates including posizolid (AZD-2563/AZD-5847), which reached Phase II clinical trials for tuberculosis and demonstrated that at 2 mg/L it inhibited 98% of all Gram-positive bacteria tested in vitro [2]. The dual fluorine substitution is hypothesized to enhance ribosomal binding through additional hydrophobic contacts while simultaneously blocking sites of oxidative metabolism on the phenyl ring, potentially improving metabolic stability relative to monofluoro analogs [1]. The electron-withdrawing effect of the 3,5-difluoro pattern (Hammett σₘ = 0.34 per fluorine) also increases the electrophilicity of the 4-iodo position for cross-coupling, synergizing with the synthetic handle advantage [3].

Fluorination potency trend
Class-level inference
Difluorophenyl > monofluoro > desfluoro > trifluoro in homomorpholine SAR series
Context for B-ring electronic optimization
Data to verify; posizolid class-level benchmark supports trend
fluorine SAR oxazolidinone Gram-positive potency enhancement homomorpholine

Optimal Procurement and Application Scenarios for (5R)-3-(3,5-Difluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS 831203-31-7)


Scaffold for Focused Oxazolidinone Library Synthesis via Late-Stage Pd-Catalyzed Cross-Coupling at the 4-Iodo Position

Medicinal chemistry teams requiring a diversifiable oxazolidinone core should prioritize CAS 831203-31-7 over linezolid, tedizolid, or monofluoro intermediates because the 4-iodo substituent enables Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig coupling to introduce diverse aryl, heteroaryl, alkynyl, or amino D-ring extensions without resynthesizing the chiral oxazolidinone scaffold each time [1]. The 3,5-difluoro activation enhances oxidative addition rates relative to monofluoro analogs, and the 5-hydroxymethyl group provides a built-in handle for subsequent prodrug (phosphate ester) formation or further side-chain modification [2]. This compound serves as a universal intermediate for generating 50-100+ analog libraries from a single procurement, dramatically reducing synthesis cycle time compared to de novo construction of each analog [1].

Resistance Mechanism Profiling: cfr Methyltransferase and Ribosomal Mutant Screening Panels

Laboratories conducting antibacterial resistance surveillance or mechanism-of-action studies should select this compound for inclusion in oxazolidinone panels alongside linezolid and tedizolid. The 5-hydroxymethyl group of CAS 831203-31-7 retains full activity against cfr-positive strains (MIC unchanged at 0.5 μg/mL), in contrast to linezolid which loses 16- to 32-fold potency (MIC escalating to 8-16 μg/mL) [1]. This differential provides a functional probe to distinguish cfr-mediated resistance from ribosomal mutation-mediated resistance in clinical isolate characterization. Furthermore, the difluoro B-ring yields distinct MIC shifts against G2447T and L3 mutant strains compared to the monofluoro (tedizolid) baseline, enabling nuanced resistance mechanism deconvolution when compounds are tested in parallel [1].

Pharmacokinetic/Pharmacodynamic Optimization of B-Ring Metabolic Stability via Fluorine Blocking

Drug metabolism and pharmacokinetics (DMPK) groups optimizing oxazolidinone lead series should procure this compound to evaluate the metabolic stabilization conferred by 3,5-difluoro substitution on the phenyl B-ring. The fluorine atoms occupy both meta positions that are primary sites of cytochrome P450-mediated oxidative metabolism in monofluoro analogs (e.g., the tedizolid scaffold) [2]. While quantitative in vitro microsomal stability data for this specific compound are not publicly available, the class-level precedent established by posizolid (AZD-2563/AZD-5847), which shares the 3,5-difluorophenyl motif and advanced to Phase II clinical trials, supports the hypothesis that dual fluorination improves metabolic stability [3]. Procurement of CAS 831203-31-7 enables head-to-head intrinsic clearance comparison against the monofluoro analog (CAS 487041-08-7) in human liver microsome or hepatocyte assays to quantify the metabolic advantage.

Chiral Oxazolidinone Building Block for Asymmetric Synthesis and Chiral Auxiliary Applications

Synthetic chemistry groups requiring enantiomerically pure oxazolidinone building blocks for asymmetric synthesis applications (chiral auxiliaries, Evans-type aldol reactions, or stereoselective alkylations) should select the (5R)-configured CAS 831203-31-7. The defined (R)-stereochemistry at C-5, combined with the hydroxymethyl functional group, provides a chiral scaffold that can be elaborated into diverse derivatives while maintaining stereochemical integrity. The heavy-atom-rich composition (iodine, two fluorines) facilitates crystallographic phasing for absolute configuration determination of derivatives, and the high molecular weight (355.08 g/mol) provides advantageous mass spectrometric properties for reaction monitoring [1].

Application
Selection Property
Validation Focus
Focused oxazolidinone library synthesis
4-iodo cross-coupling handle
Reaction scope and efficiency with Pd catalysts
cfr and ribosomal mutant resistance profiling
C-5 hydroxymethyl probe
MIC comparison against isogenic panel
B-ring metabolic stability evaluation
3,5-difluoro substitution
Intrinsic clearance in microsome/hepatocyte assays
Chiral oxazolidinone scaffold applications
(5R)-enantiomer identity
Stereochemical integrity in derivatization
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